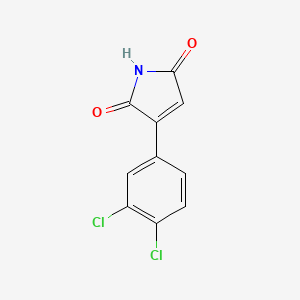

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione

Description

Properties

Molecular Formula |

C10H5Cl2NO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-2-1-5(3-8(7)12)6-4-9(14)13-10(6)15/h1-4H,(H,13,14,15) |

InChI Key |

UPFOMAACZDULHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)NC2=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis via Reaction of Aniline with 2,3-Dichloromaleic Anhydride

One of the most established methods for synthesizing this compound involves the reaction between aniline and 2,3-dichloromaleic anhydride. This reaction proceeds through nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the anhydride, followed by cyclization and dehydration to form the pyrrole-2,5-dione ring system.

- Reaction conditions: Typically carried out in the presence of a solvent such as acetic acid or ethanol, often with catalytic amounts of acid to promote ring closure.

- Mechanism: The key step involves nucleophilic acyl substitution on the anhydride carbonyl, followed by intramolecular cyclization and elimination of water (Figure 1).

Figure 1: Mechanism of formation of this compound from aniline and 2,3-dichloromaleic anhydride (adapted from Lima et al.).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the efficiency of the synthesis, significantly reducing reaction time and improving yields compared to conventional heating.

- Experimental setup: The reaction mixture of aniline, 2,3-dichloromaleic anhydride, and solvent (ethanol or acetic acid) is subjected to microwave irradiation at controlled power (e.g., 140 W) and temperature (around 80°C).

- Advantages: Reaction time is reduced from approximately 2 hours (conventional reflux) to 15–20 minutes, with yields improving up to 70.21% under optimized conditions.

- Optimization: Solvent choice and microwave power are critical; ethanol as solvent at 140 W power and 80°C temperature gave the best yield.

Table 1: Yield of this compound under various microwave reaction conditions.

| Input | Solvent | Power (W) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic acid | 100 | 70 | 14.14 |

| 2 | Acetic acid | 120 | 75 | 29.93 |

| 5 | Ethanol | 140 | 80 | 39.56 |

| 6 | Ethanol | 140 | 80 | 70.21 |

| 7 | Ethanol | 120 | 70 | 50.56 |

| 8 | Ethanol | 100 | 60 | 34.90 |

| 9''' | Ethanol | 140 | 80 | 39.11 |

Note: Inputs 3 and 4 showed no significant product formation under tested conditions.

Analytical Characterization Supporting Preparation

The synthesized this compound is typically characterized by:

Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the structure by characteristic chemical shifts.

Table 2: Representative ^13C and ^1H NMR chemical shifts (δ, ppm) of this compound.

| Carbon Position | ^13C NMR (δ ppm) | Proton Position | ^1H NMR (δ ppm) |

|---|---|---|---|

| 1 and 2 | 165.32 – 165.35 | 1 and 2 | 7.45 – 7.50 |

| 3 and 4 | 136.41 – 135.57 | 3 and 4 | 7.35 – 7.45 |

| 7 and 8 | 123.77 – 125.75 | 5 | 7.20 – 7.25 |

| 9 and 10 | 128.92 – 129.15 | ||

| 5 | 131.39 | ||

| 6 | 127.9 |

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Infrared Spectroscopy (IR): Confirms the presence of characteristic carbonyl stretches of the pyrrole-2,5-dione moiety.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3 (GSK-3), by competing with ATP at the active site. This inhibition leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s effects on these pathways make it a valuable tool for studying cellular mechanisms and developing potential therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)

Structural Differences : Methazole replaces the pyrrole-2,5-dione core with an oxadiazolidine ring, retaining the 3,4-dichlorophenyl substituent.

Applications : Methazole is a herbicide, highlighting the role of the dichlorophenyl group in agrochemical activity. The oxadiazolidine core may enhance metabolic stability compared to pyrrole-dione derivatives .

Key Properties :

| Property | Methazole | 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione |

|---|---|---|

| Molecular Formula | C₉H₇Cl₂N₃O₃ | C₁₀H₅Cl₂NO₂ (estimated) |

| Core Structure | Oxadiazolidine-3,5-dione | Pyrrole-2,5-dione |

| Known Uses | Herbicide | Potential fungicide or therapeutic agent |

Fluroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

Structural Differences : Fluroimide substitutes the 3,4-dichlorophenyl group with a 4-fluorophenyl moiety at the 1-position of the pyrrole ring.

Applications : Fluroimide is a fungicide, demonstrating how halogen positioning (fluorine vs. chlorine) modulates biological activity. The dichlorophenyl group in the target compound may enhance electrophilicity, improving target binding .

Key Properties :

| Property | Fluroimide | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₅Cl₂FNO₂ | C₁₀H₅Cl₂NO₂ |

| Substituent Position | 1-position (4-fluorophenyl) | 3-position (3,4-dichlorophenyl) |

| Known Uses | Fungicide | Under investigation |

1-[(3,4-Dichlorophenyl)methyl]pyrrole-2,5-dione

Structural Differences: The dichlorophenyl group is attached via a methylene (-CH₂-) linker rather than directly to the pyrrole ring. However, direct attachment (as in the target compound) likely enhances electronic conjugation, affecting reactivity .

PKC Inhibitors (e.g., 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione)

Structural Differences : These derivatives feature bulky substituents (indole, quinazoline) instead of dichlorophenyl.

Applications : As PKC inhibitors, they underscore the versatility of pyrrole-2,5-dione in medicinal chemistry. The dichlorophenyl group in the target compound may favor agrochemical over therapeutic applications due to its lipophilicity .

Research Findings and Implications

- Substituent Effects: The 3,4-dichlorophenyl group enhances electrophilicity and lipophilicity, favoring agrochemical applications.

- Core Modifications : Oxadiazolidine derivatives (methazole) exhibit herbicidal activity, whereas pyrrole-2,5-dione derivatives are more common in fungicides and kinase inhibitors, suggesting core-dependent biological pathways .

- Therapeutic Potential: Bulky aromatic substituents (e.g., indole, quinazoline) in PKC inhibitors indicate that steric bulk is critical for kinase binding, which the dichlorophenyl group may lack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.